An In-Depth Technical Guide to 3-bromo-N,N,4-trimethylbenzamide (CAS 201138-75-2)
An In-Depth Technical Guide to 3-bromo-N,N,4-trimethylbenzamide (CAS 201138-75-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-bromo-N,N,4-trimethylbenzamide, a substituted aromatic amide of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from available data on its likely precursor, analogous compounds, and established principles of organic chemistry to provide a robust resource for researchers.
Chemical Identity and Physicochemical Properties
3-bromo-N,N,4-trimethylbenzamide is a halogenated aromatic compound featuring a benzamide core structure. The presence of a bromine atom, a methyl group on the aromatic ring, and two methyl groups on the amide nitrogen imparts specific electronic and steric properties that make it a potential building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 3-bromo-N,N,4-trimethylbenzamide and its Precursor
| Property | 3-bromo-N,N,4-trimethylbenzamide (CAS 201138-75-2) | 3-bromo-4-methylbenzoic acid (CAS 7697-26-9) |
| Molecular Formula | C₁₀H₁₂BrNO[1] | C₈H₇BrO₂[2] |
| Molecular Weight | 242.11 g/mol | 215.04 g/mol [3] |
| Melting Point | Data not available | 200-204 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Soluble in methanol; insoluble in water.[4] |
| Appearance | Data not available (likely a solid at room temperature) | White to light yellow powder or crystals.[3] |
Note: The physical state of 3-bromo-N,N,4-trimethylbenzamide is inferred from the solid nature of its precursor and similar benzamide compounds.
Proposed Synthesis Pathway
A reliable and common method for the synthesis of N,N-disubstituted benzamides is the amidation of the corresponding benzoic acid. In this case, 3-bromo-N,N,4-trimethylbenzamide can be synthesized from 3-bromo-4-methylbenzoic acid. This transformation requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by dimethylamine.
Caption: Proposed synthesis of 3-bromo-N,N,4-trimethylbenzamide from 3-bromo-4-methylbenzoic acid.
Experimental Protocol: Amide Formation via Acyl Chloride
This protocol details a standard laboratory procedure for the synthesis of 3-bromo-N,N,4-trimethylbenzamide from 3-bromo-4-methylbenzoic acid.
Step 1: Formation of the Acyl Chloride
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromo-4-methylbenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) or treat with oxalyl chloride in a suitable solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
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Gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solid dissolves.
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Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-4-methylbenzoyl chloride can be used directly in the next step.
Step 2: Amidation
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Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).
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Cool the solution in an ice bath (0 °C).
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Slowly add a solution of dimethylamine (2.2 equivalents), either as a solution in THF or bubbled as a gas, to the stirred acyl chloride solution. A tertiary amine base like triethylamine (2.5 equivalents) can be added to scavenge the HCl byproduct.
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Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 3-bromo-N,N,4-trimethylbenzamide by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the aromatic ring, and the two N-methyl groups. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The N-methyl groups may appear as one or two singlets depending on the rotational barrier around the C-N amide bond at the measurement temperature.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the dimethylamino group and other characteristic cleavages of the benzamide structure. Predicted collision cross-section (CCS) values for various adducts have been calculated.[1]
Potential Applications in Research and Drug Development
Substituted benzamides are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. The specific substitution pattern of 3-bromo-N,N,4-trimethylbenzamide makes it a valuable intermediate for the synthesis of novel compounds for drug discovery. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse molecular fragments.
Potential areas of investigation for derivatives of this compound could include:
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Oncology: Many benzamide derivatives exhibit anticancer properties.
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Neuroscience: Substituted benzamides are known to interact with various receptors in the central nervous system.
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Agrochemicals: The development of new pesticides and herbicides often involves halogenated aromatic compounds.[5]
Safety and Handling
No specific safety data sheet (SDS) is available for 3-bromo-N,N,4-trimethylbenzamide. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. Based on the safety information for related compounds like 3-bromo-4-methylbenzoic acid and other brominated benzamides, the following hazards should be considered[2][6][7][8]:
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Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
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Irritation: May cause irritation to the skin, eyes, and respiratory tract.
Recommended Handling Procedures:
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Use in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
References
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PubChemLite. 3-bromo-n,n,4-trimethylbenzamide (C10H12BrNO). [Link]
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Otto Chemie Pvt Ltd. 3-Bromo-4-methylbenzoic acid, 98%. [Link]
- Raza, A., Rasool, N., Bilal, M., Mubarak, A., Hashmi, M. A., Akhtar, M. N., ... & Shah, S. A. A. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl) benzamide, Arylation by Pd (0) Catalyst, Characterization and DFT Study. ChemistrySelect, 7(29), e202201339.
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PubChem. 3-bromo-N,N-dimethylbenzamide. [Link]
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Cheméo. Benzamide, N-decyl-N-methyl-4-bromo-. [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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